2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-propylbenzamide
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Overview
Description
2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-propylbenzamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains a benzodioxole moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-propylbenzamide typically involves the following steps:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Acetylation: The benzodioxole intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The acetylated product undergoes amidation with N-propylamine to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-propylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-propylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(4-chlorophenyl)benzamide
- 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(4-methylphenyl)benzamide
- 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(4-ethoxyphenyl)benzamide
Uniqueness
2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-propylbenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C19H20N2O5 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]-N-propylbenzamide |
InChI |
InChI=1S/C19H20N2O5/c1-2-9-20-19(23)14-5-3-4-6-15(14)21-18(22)11-24-13-7-8-16-17(10-13)26-12-25-16/h3-8,10H,2,9,11-12H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
UGRPEUSWWDKQNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)COC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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